![molecular formula C6H9NO2 B2391544 (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1279569-17-3](/img/structure/B2391544.png)

(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Descripción general

Descripción

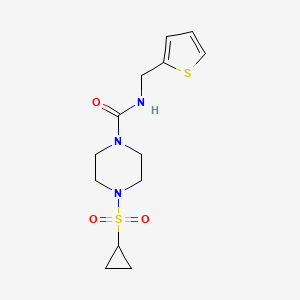

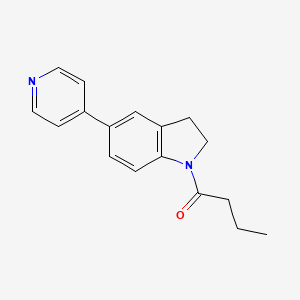

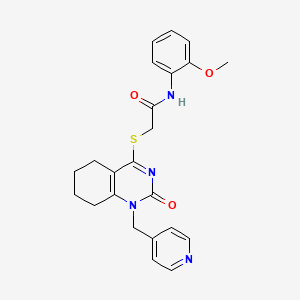

The compound “(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a type of nitrogen-containing heterocycle . These are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An efficient synthesis of a similar compound, 1R,5S-bicyclo[3.1.0]hexan-2-one, from ®-1,2-epoxyhex-5-ene has been described .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic ring system with a nitrogen atom incorporated into one of the rings . The molecular formula is C6H8O3 .Chemical Reactions Analysis

The synthesis of these derivatives involves various transition-metal-catalyzed and transition-metal-free catalytic systems . A specific example of a reaction used in the synthesis of a similar compound involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene .Physical And Chemical Properties Analysis

The molecular weight of this compound is 128.13 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved literature .Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Molecules

The 3-azabicyclo[3.1.0]hexane (3-ABH) fragment, which is a part of this compound, is often present in various natural and synthetic biologically active compounds . It plays a crucial role in the development of new rational approaches to the synthesis of biologically active compounds .

Development of Antitumor Agents

Compounds of the duocarmycin group, which include synthetic analogues like adozelesin, exhibit high cytotoxicity and are promising antitumor agents . These compounds contain the 3-ABH fragment .

Broad-Spectrum Antibiotics

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that contains the 3-ABH fragment .

Treatment of Attention-Deficit Hyperactivity Disorder (ADHD)

Centanafadine, which is used for the treatment of ADHD, is a 1-aryl-substituted 3-ABH .

Treatment of Depression

Amitifadine, an antidepressant, is also a 1-aryl-substituted 3-ABH .

Anti-Hepatitis C Therapy

Boceprevir (trade name Victrelis) and narlaprevir (trade name Arlansa), which are used in anti-hepatitis C therapy, are protease inhibitors based on structurally related pseudopeptides .

Treatment of COVID-19

Nirmatrelvir, a component of Paxlovid approved by FDA in 2021 for the treatment of COVID-19 patients, is also based on structurally related pseudopeptides .

Direcciones Futuras

The synthesis of these derivatives is a cutting-edge area that has made spectacular progress in recent decades . Future research will likely continue to develop more efficient methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, expanding the scope of substrates and synthesis applications .

Propiedades

IUPAC Name |

(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDOTWVUXVXVDR-ZZKAVYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(NC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]1C(NC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

CAS RN |

22255-16-9 | |

| Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2391462.png)

![1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2391463.png)

![8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2391465.png)

![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2391467.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2391468.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2391469.png)

![N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2391474.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2391479.png)

![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)

![[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2391483.png)